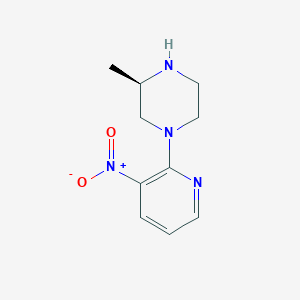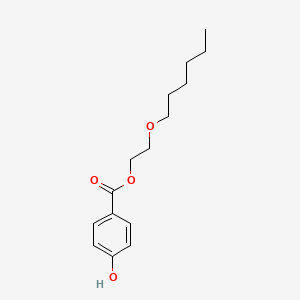
1,2-Bis(dichloromethylsilyl)dichloroethylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(dichloromethylsilyl)dichloroethylene is a chemical compound with the molecular formula C4H6Cl4Si2 It is known for its unique structure, which includes two dichloromethylsilyl groups attached to a dichloroethylene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Bis(dichloromethylsilyl)dichloroethylene can be synthesized through several methods. One common approach involves the reaction of dichloromethylsilane with dichloroethylene under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are combined in precise ratios. The reaction is monitored closely to maintain optimal conditions, such as temperature and pressure, to maximize yield and purity. The product is then purified through distillation or other separation techniques to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Bis(dichloromethylsilyl)dichloroethylene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding siloxane derivatives.
Reduction: Reduction reactions can convert the dichloromethyl groups to methyl groups, altering the compound’s properties.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in an acidic medium.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles like amines or alcohols can be used to replace chlorine atoms, often in the presence of a base to neutralize the by-products.
Major Products Formed
Oxidation: Siloxane derivatives.
Reduction: Methyl-substituted derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,2-Bis(dichloromethylsilyl)dichloroethylene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of organosilicon compounds, which are valuable in materials science and catalysis.
Biology: The compound’s derivatives are studied for their potential use in drug delivery systems and as bioactive agents.
Medicine: Research is ongoing to explore its potential in developing new pharmaceuticals, particularly in targeting specific molecular pathways.
Industry: It is used in the production of specialty polymers and coatings, where its unique properties enhance performance.
Wirkmechanismus
The mechanism by which 1,2-Bis(dichloromethylsilyl)dichloroethylene exerts its effects involves its ability to interact with various molecular targets. The dichloromethylsilyl groups can form strong bonds with other molecules, facilitating the formation of complex structures. This interaction is crucial in its applications in catalysis and materials science, where it helps in the formation of stable and efficient catalysts and materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Bis(chlorodimethylsilyl)ethane: Similar in structure but with different substituents, leading to variations in reactivity and applications.
1,4-Dimethyl-1,1,4,4-tetrachloro-1,2-disilethylene: Another related compound with distinct properties due to its different substituents.
Uniqueness
1,2-Bis(dichloromethylsilyl)dichloroethylene stands out due to its specific combination of dichloromethylsilyl groups and dichloroethylene backbone. This unique structure imparts distinct reactivity and properties, making it valuable in specialized applications where other similar compounds may not perform as effectively.
Eigenschaften
Molekularformel |
C4H2Cl6Si2 |
|---|---|
Molekulargewicht |
318.9 g/mol |
InChI |
InChI=1S/C4H2Cl6Si2/c5-1(11-3(7)8)2(6)12-4(9)10/h3-4H |
InChI-Schlüssel |
LKSULCBHUOKOHT-UHFFFAOYSA-N |
Kanonische SMILES |
C([Si]C(=C([Si]C(Cl)Cl)Cl)Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


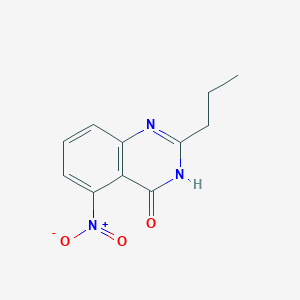
![2(1H)-Quinolinone, 3-[bis(acetyloxy)methyl]-1-hexyl-4-methoxy-](/img/structure/B12542409.png)
![(1H-Indazol-3-yl)(2-{[(1H-indazol-6-yl)methyl]amino}phenyl)methanone](/img/structure/B12542411.png)
![6-{4-[(2-Fluorophenyl)methoxy]-6-phenylpyrimidin-2(1H)-ylidene}naphthalen-2(6H)-one](/img/structure/B12542414.png)
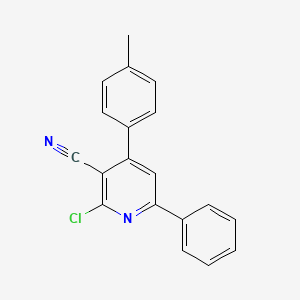
![7-Methyl-3-phenyl-2,3-dihydro-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B12542421.png)
![Pyrazinamine, 5-[4-(methylthio)phenyl]-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B12542428.png)
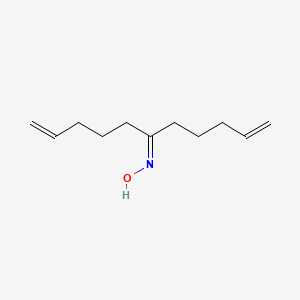

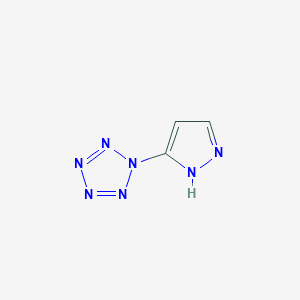
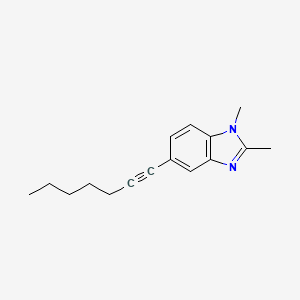
![Acetic acid, [[tris(1-methylethyl)silyl]oxy]-, methyl ester](/img/structure/B12542455.png)
